molecular formula C20H18BrNO4 B250989 4-bromo-N-(2,4-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide

4-bromo-N-(2,4-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B250989
M. Wt: 416.3 g/mol
InChI Key: HDQPLRQXLKPTEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2,4-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. This compound is a member of the naphthalene family and has been shown to exhibit promising biological activity.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,4-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, studies have shown that this compound may have anti-inflammatory, anti-tumor, and antibacterial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-(2,4-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide in lab experiments include its potential to act against a variety of biological targets and its relatively simple synthesis method. However, the limitations of this compound include its potential toxicity and the need for further investigation into its mechanism of action.

Future Directions

There are numerous future directions for research on 4-bromo-N-(2,4-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide. Some potential areas of investigation include the development of new drugs based on this compound, the investigation of its mechanism of action, and the exploration of its potential use in the treatment of various diseases. Additionally, further research is needed to determine the safety and toxicity of this compound.

Synthesis Methods

The synthesis of 4-bromo-N-(2,4-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide involves a multi-step process that includes the reaction of 2,4-dimethoxybenzaldehyde with bromine to form 2,4-dibromo-3,5-dimethoxybenzaldehyde. This intermediate is then reacted with 2-methoxynaphthalene-1-carboxylic acid to form the final product.

Scientific Research Applications

The potential applications of 4-bromo-N-(2,4-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide in scientific research are numerous. This compound has been shown to exhibit activity against a variety of biological targets, including cancer cells, bacteria, and viruses. Additionally, this compound has been investigated for its potential use in the development of new drugs for the treatment of various diseases.

Properties

Molecular Formula

C20H18BrNO4

Molecular Weight

416.3 g/mol

IUPAC Name

4-bromo-N-(2,4-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C20H18BrNO4/c1-24-13-8-9-16(17(11-13)25-2)22-20(23)15-10-12-6-4-5-7-14(12)18(21)19(15)26-3/h4-11H,1-3H3,(H,22,23)

InChI Key

HDQPLRQXLKPTEG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br)OC

Origin of Product

United States

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